2-Bromo-6-chloro-3-cyclopropoxypyridine

Description

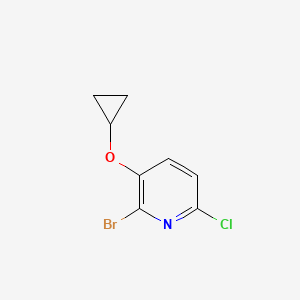

2-Bromo-6-chloro-3-cyclopropoxypyridine is a halogenated pyridine derivative featuring a bromo group at position 2, a chloro group at position 6, and a cyclopropoxy substituent at position 2.

Properties

Molecular Formula |

C8H7BrClNO |

|---|---|

Molecular Weight |

248.50 g/mol |

IUPAC Name |

2-bromo-6-chloro-3-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H7BrClNO/c9-8-6(12-5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2 |

InChI Key |

NPPLVLOWSAGSHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(N=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-cyclopropoxypyridine typically involves the cyclopropanation of a pyridine derivative followed by halogenation. One common method includes the reaction of 2,6-dichloropyridine with cyclopropylmagnesium bromide to form 2-chloro-6-cyclopropoxypyridine. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-cyclopropoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-chloro-3-cyclopropoxypyridine has several scientific research applications, including:

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-cyclopropoxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular formulas, and molecular weights of structurally related pyridine derivatives:

Key Observations :

- Substituent Positioning : Halogen placement (Br/Cl) significantly impacts reactivity. For example, 2-Bromo-6-chloro-3-methoxypyridine and 3-Bromo-2-chloro-6-methoxypyridine share the same formula but differ in halogen positions, altering steric and electronic profiles.

- Cyclopropoxy vs. Methoxy groups are electron-donating via resonance, whereas cyclopropoxy may exhibit mixed electronic effects due to ring strain .

- Amino vs. Alkoxy Groups: 3-Amino-2-bromo-6-methoxypyridine introduces a nucleophilic NH₂ group, enabling diverse functionalization compared to alkoxy-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.